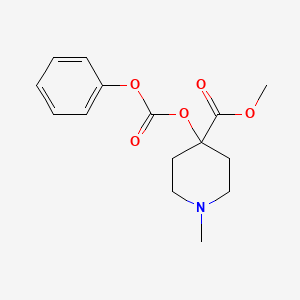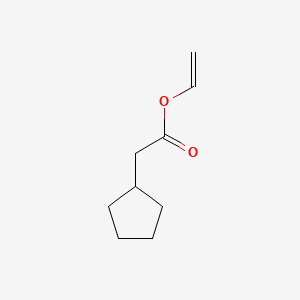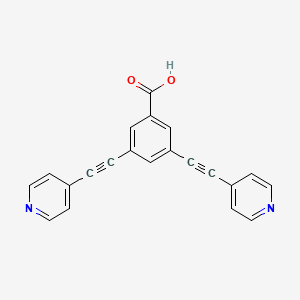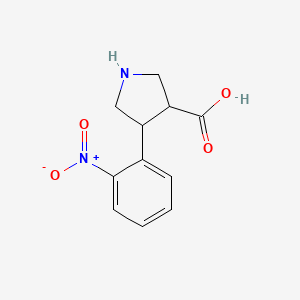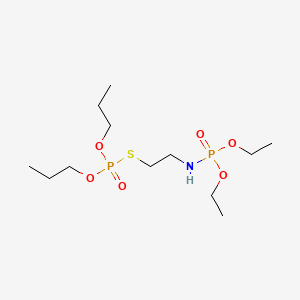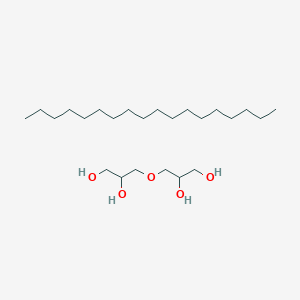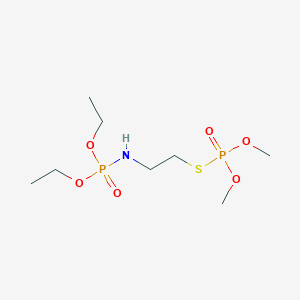
5,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C13H18ClN3 and a molecular weight of 251.76 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 2-chloroquinoline derivatives with hydrazine derivatives under specific conditions. One common method includes treating 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydrazine derivatives. Substitution reactions can lead to various substituted quinoline derivatives .
Applications De Recherche Scientifique
5,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride: Similar in structure but with a different substitution pattern on the quinoline ring.
2-Hydrazinoquinoline: Lacks the additional methyl and ethyl groups, resulting in different chemical and biological properties.
3-Ethyl-2-hydrazinoquinoline: Similar but without the methyl groups, affecting its reactivity and applications.
Uniqueness
5,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, as it can interact with different molecular targets and exhibit diverse biological activities .
Propriétés
Numéro CAS |
1172950-49-0 |
|---|---|
Formule moléculaire |
C13H18ClN3 |
Poids moléculaire |
251.75 g/mol |
Nom IUPAC |
(3-ethyl-5,8-dimethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-4-10-7-11-8(2)5-6-9(3)12(11)15-13(10)16-14;/h5-7H,4,14H2,1-3H3,(H,15,16);1H |
Clé InChI |
GBMRXJWZZJWUEJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=CC(=C2N=C1NN)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




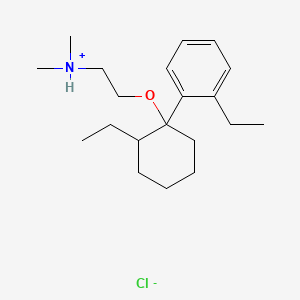
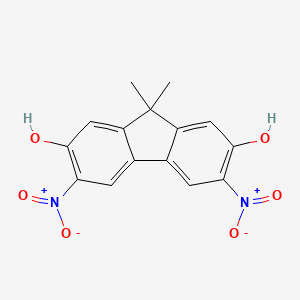
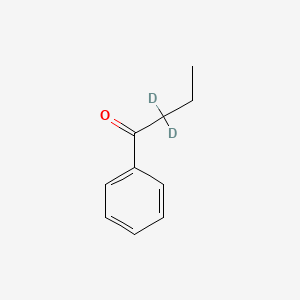
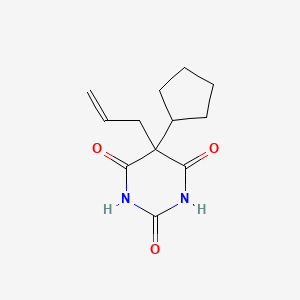
![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)
